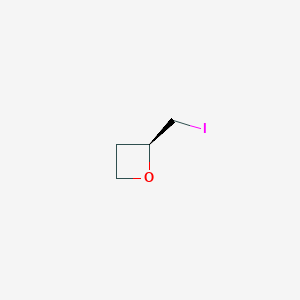

(2S)-2-(Iodomethyl)oxetane

Description

Contextualization of Oxetanes in Modern Organic Chemistry and Materials Science

Oxetanes, four-membered cyclic ethers, have garnered significant attention in contemporary organic chemistry and materials science. acs.orgbeilstein-journals.org Their unique structural and chemical properties, stemming from inherent ring strain, make them valuable motifs in a variety of applications. illinois.eduresearchgate.net In medicinal chemistry, the incorporation of an oxetane (B1205548) ring can enhance key physicochemical properties of drug candidates, such as aqueous solubility, metabolic stability, and lipophilicity. acs.orgresearchgate.netacs.org This has led to their use as bioisosteres for more common functional groups like gem-dimethyl or carbonyl groups. acs.orgmagtech.com.cn

The strained nature of the oxetane ring also makes it a reactive intermediate in synthetic chemistry, prone to ring-opening reactions that allow for the construction of complex molecular architectures. acs.orgillinois.edu This reactivity is being harnessed in the development of new synthetic methodologies. Furthermore, in materials science, oxetane derivatives are explored as monomers for polymerization, leading to materials with tailored properties. acs.org The ongoing development of stereocontrolled routes to diverse oxetane derivatives continues to expand their applicability in these and other scientific fields. acs.org

Significance of Chiral Small-Ring Heterocycles in Contemporary Chemical Synthesis

Chiral small-ring heterocycles, including oxetanes, are of paramount importance in modern chemical synthesis due to their dual nature of conformational rigidity and high reactivity. numberanalytics.comresearchgate.net Chirality, the property of non-superimposable mirror images, is a fundamental aspect of molecular recognition in biological systems. numberanalytics.com Consequently, the synthesis of enantiomerically pure compounds is a cornerstone of pharmaceutical research and development, where different enantiomers of a drug can exhibit vastly different biological activities. numberanalytics.com

Small-ring heterocycles serve as valuable intermediates, as their ring strain can be strategically released to drive reactions with high regio- and stereoselectivity. researchgate.netic.ac.uk This controlled ring-opening allows for the efficient construction of complex acyclic and larger cyclic structures with defined stereochemistry. researchgate.net The development of asymmetric catalytic methods to synthesize these chiral building blocks has been a major focus, enabling access to a wide array of structurally diverse and biologically relevant molecules. numberanalytics.com Their utility also extends to materials science, where chiral heterocycles can be incorporated into polymers to create materials with unique optical and electronic properties. numberanalytics.com

Overview of (2S)-2-(Iodomethyl)oxetane as a Stereodefined Building Block

This compound is a valuable chiral building block that combines the key features of the oxetane ring with a reactive iodomethyl substituent, all within a stereodefined framework. This specific stereoisomer provides a platform for introducing the oxetane motif into larger molecules with precise control over the three-dimensional arrangement of atoms.

The presence of the iodomethyl group offers a versatile handle for a variety of chemical transformations. The carbon-iodine bond can be readily cleaved to form a carbon-centered radical or participate in nucleophilic substitution reactions, allowing for the attachment of diverse functional groups. This reactivity, coupled with the inherent properties of the oxetane ring, makes this compound a powerful tool for the synthesis of complex chiral molecules, particularly in the fields of medicinal chemistry and materials science. nih.gov

Chemical Profile of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 121138-00-9 chemicalbook.comsigmaaldrich.com |

| Molecular Formula | C4H7IO chemicalbook.com |

| Molecular Weight | 198.00 g/mol chemicalbook.comthermofisher.com |

| Appearance | Colorless to yellow liquid sigmaaldrich.comthermofisher.com |

| Boiling Point | 187.3 °C at 760 mmHg sigmaaldrich.com |

Synthesis of this compound

A common method for the synthesis of 2-(iodomethyl)oxetane (B571464) involves the iodination of 2-(hydroxymethyl)oxetane. One reported procedure utilizes a combination of triphenylphosphine (B44618), imidazole (B134444), and iodine in dichloromethane (B109758). chemicalbook.com The reaction is typically carried out at a low temperature (0 °C) initially and then allowed to proceed at room temperature. chemicalbook.com The desired product is then isolated and purified using column chromatography. chemicalbook.com

For the stereospecific synthesis of this compound, one would start with the corresponding chiral alcohol, (2S)-2-(hydroxymethyl)oxetane. The stereochemical integrity at the C2 position of the oxetane ring is generally maintained throughout this type of conversion.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(iodomethyl)oxetane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7IO/c5-3-4-1-2-6-4/h4H,1-3H2/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVPHNTROOBLPKR-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC1CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@@H]1CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies of 2s 2 Iodomethyl Oxetane and Analogues

Stereoselective Synthesis Strategies for Chiral Oxetanes

Approaches via Intramolecular Cyclization Reactions

Intramolecular cyclization is a cornerstone of oxetane (B1205548) synthesis, most commonly involving the formation of a C-O bond through a Williamson etherification-type reaction. acs.org This approach typically utilizes a 1,3-disubstituted acyclic precursor containing a nucleophilic hydroxyl group and a suitable leaving group. beilstein-journals.org The stereochemistry of the resulting oxetane is dictated by the stereocenters present in the acyclic precursor.

A significant challenge in these 4-exo-tet cyclizations is the kinetically disfavored nature of forming a four-membered ring. beilstein-journals.org To overcome this, highly reactive leaving groups and strong bases are often employed. However, these conditions can also promote side reactions such as Grob fragmentation. acs.org

Nelson and co-workers developed a stereocontrolled synthesis of 2,4-disubstituted oxetanes starting from 1,3-diols. acs.org By selectively manipulating the stereochemistry of the diol and employing a double inversion process, they could access specific oxetane diastereomers. acs.org The key steps involved selective activation of one hydroxyl group, often through conversion to a good leaving group like a halide or sulfonate, followed by base-induced cyclization of the corresponding alcohol.

Table 1: Examples of Intramolecular Cyclization for Oxetane Synthesis

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| syn-1,3-Diol | 1. AcBr; 2. DIBAL-H; 3. NaH, THF | cis-2,4-Disubstituted oxetane | Not specified | acs.org |

| anti-1,3-Diol | 1. AcBr; 2. DIBAL-H; 3. NaH, THF | trans-2,4-Disubstituted oxetane | Not specified | acs.org |

Enantioselective Reduction of Precursors Followed by Cyclization

A powerful strategy for accessing chiral oxetanes involves the enantioselective reduction of a prochiral ketone precursor, which establishes the key stereocenter. The resulting chiral alcohol is then subjected to cyclization.

Soai and colleagues reported a notable example of this approach for the synthesis of enantioenriched 2-aryl-substituted oxetanes. acs.org They utilized a chiral reducing agent, generated in situ from lithium borohydride (B1222165) and a chiral ligand, to reduce β-halo ketones with high enantioselectivity. The subsequent Williamson etherification, promoted by potassium hydroxide, proceeded without racemization to afford the desired chiral oxetanes. acs.org

Table 2: Enantioselective Reduction and Cyclization for Chiral Oxetane Synthesis

| Substrate | Chiral Reducing Agent/Catalyst | Product | Enantiomeric Excess (%) | Reference |

|---|

This two-step sequence effectively translates the stereochemical information from the enantioselective reduction step to the final chiral oxetane product.

Ring Expansion Reactions for Oxetane Core Formation

Ring expansion reactions provide an alternative route to the oxetane core, typically starting from more readily available three-membered rings like epoxides. These reactions are driven by the release of ring strain. nih.gov

The reaction of epoxides with sulfur ylides, known as the Corey-Chaykovsky reaction, can be employed to synthesize oxetanes. nih.govillinois.edu This transformation proceeds through the initial formation of a betaine (B1666868) intermediate, which then undergoes an intramolecular nucleophilic substitution to form the four-membered ring. Shibasaki and co-workers have developed enantioselective versions of this reaction. illinois.edu

More recently, photochemical methods have been explored for the ring expansion of oxetanes themselves to form larger rings like tetrahydrofurans, but the reverse process from smaller rings remains a key synthetic tool. rsc.org

Catalytic Transformations for Accessing Functionalized Oxetane Scaffolds

Catalytic methods have emerged as powerful tools for the synthesis of functionalized oxetanes, offering high levels of efficiency and stereocontrol. These methods include transition metal-catalyzed cycloadditions and asymmetric desymmetrization reactions. nsf.govmagtech.com.cn

A notable catalytic approach is the formal [2+2] cycloaddition of silyl (B83357) enol ethers with trifluoropyruvate, catalyzed by a chiral copper(II) complex, which yields highly substituted oxetanes with excellent diastereoselectivity and enantioselectivity. beilstein-journals.org N-heterocyclic carbene (NHC) catalysis has also been successfully applied in the [2+2] annulation of trifluoromethyl ketones and allenoates. beilstein-journals.org

While not a direct conversion, a multi-step sequence involving epoxides can lead to fluorinated oxetanes. Smith and co-workers developed an enantioselective formal [2+2] cycloaddition to form fluorinated β-lactones from fluorinated ketones and α-aroyloxyaldehydes using a chiral N-heterocyclic carbene (NHC) catalyst. acs.org The resulting β-lactones are then reduced to the corresponding 1,3-diols. Subsequent activation of the primary alcohol and intramolecular Williamson etherification affords the substituted fluorinated oxetanes with excellent diastereomeric ratio and enantiomeric excess. acs.org

Preparation of (2S)-2-(Iodomethyl)oxetane

The synthesis of the specific target compound, this compound, can be achieved from a chiral precursor, typically (S)-2-(hydroxymethyl)oxetane. This precursor can be obtained through various stereoselective methods as described in the preceding sections.

A common and effective method for the conversion of the hydroxymethyl group to an iodomethyl group is the Appel reaction or a modification thereof. A specific procedure for the synthesis of 2-(iodomethyl)oxetane (B571464) (in its racemic form, but applicable to the (S)-enantiomer) involves the following steps:

Triphenylphosphine (B44618) and imidazole (B134444) are dissolved in a suitable solvent like dichloromethane (B109758) and cooled.

Iodine is added portionwise to this solution.

A solution of 2-(hydroxymethyl)oxetane in dichloromethane is then added dropwise.

The reaction mixture is stirred until completion.

The product is isolated through an aqueous workup and purified by column chromatography. chemicalbook.com

This reaction proceeds via the formation of a phosphonium (B103445) iodide intermediate, which is then displaced by the alcohol to form an alkoxyphosphonium iodide. Subsequent attack by the iodide ion on the carbon of the hydroxymethyl group results in the formation of the desired this compound and triphenylphosphine oxide.

Table 3: Synthesis of 2-(Iodomethyl)oxetane

| Starting Material | Reagents | Solvent | Yield (%) | Reference |

|---|

This method is generally high-yielding and provides a reliable route to the target compound from the corresponding chiral alcohol.

Iodination of Chiral Hydroxymethyloxetane Precursors

The conversion of chiral hydroxymethyloxetanes into their corresponding iodomethyl derivatives is a critical step for introducing a versatile functional group amenable to further nucleophilic substitution.

A highly effective and widely used method for the iodination of 2-(hydroxymethyl)oxetane involves the use of a reagent system composed of triphenylphosphine (PPh₃), imidazole, and iodine (I₂). This combination forms a reactive phosphonium iodide intermediate that facilitates the conversion of the primary alcohol to the corresponding iodide with high efficiency.

In a typical procedure, triphenylphosphine and imidazole are dissolved in a suitable solvent, such as dichloromethane, and cooled. Iodine is then added portionwise to form the active reagent complex. The precursor, (2S)-2-(hydroxymethyl)oxetane, is subsequently added to the mixture. The reaction proceeds smoothly, often starting at 0°C and gradually warming to room temperature over several hours to ensure completion chemicalbook.com. This method is known for its mild conditions and high yields, frequently achieving quantitative conversion of the alcohol to the iodide chemicalbook.com. The use of imidazole is crucial as it acts as a base and a catalyst in the formation of the reactive intermediate. This system has been successfully applied in the synthesis of 2-(iodomethyl)oxetane, demonstrating its reliability for this specific transformation chemicalbook.com. The general applicability of PPh₃/I₂ systems, often in the presence of a base like imidazole, for converting alcohols to iodides is a well-established strategy in organic synthesis rsc.orgresearchgate.net.

Table 1: Iodination of 2-(Hydroxymethyl)oxetane

| Precursor | Reagents | Solvent | Conditions | Yield | Reference |

|---|

Alternative Halogenation Pathways

Beyond the triphenylphosphine-imidazole-iodine system, other halogenation methods are available for converting hydroxymethyloxetanes into their halo-derivatives. One notable alternative is the Appel reaction, which also utilizes triphenylphosphine but in combination with a halogen source like carbon tetrachloride or carbon tetrabromide for chlorination or bromination, respectively. For iodination, this protocol can be adapted by using triphenylphosphine and iodine acs.org.

Another strategy involves the conversion of 1,3-diols into cyclic ethers. In this context, selective activation of one hydroxyl group is key. For instance, a one-pot synthesis of oxetanes from diols has been reported that involves an in-situ Appel reaction to convert the primary alcohol to an iodide, followed by base-mediated intramolecular Williamson etherification to form the oxetane ring acs.org. Additionally, stereocontrolled synthesis of substituted oxetanes can be achieved from 1,3-diols by selectively converting them to acetoxybromides using acetyl bromide, which proceeds with inversion of stereochemistry acs.org. This intermediate can then be cyclized to form the oxetane.

Divergent Synthesis of Substituted Oxetanes for Advanced Applications

The synthesis of oxetanes with more complex substitution patterns, including di-, tri-, and tetrasubstituted derivatives, is an area of active research, driven by the need for novel molecular scaffolds in drug discovery.

Strategies for Di-, Tri-, and Tetrasubstituted Oxetane Derivatives

A powerful and versatile strategy for accessing polysubstituted oxetanes involves a rhodium-catalyzed O-H insertion followed by a C-C bond-forming cyclization rsc.orgrsc.orgconsensus.app. This method allows for the synthesis of oxetanes with a wide variety of functional groups, such as esters, amides, and nitriles, directly on the ring rsc.orgrsc.org. The process starts with the reaction of a functionalized diazo compound with a β-bromohydrin in the presence of a rhodium catalyst, leading to an O-H insertion product. Subsequent treatment with a base promotes an intramolecular C-C bond formation to yield the highly functionalized oxetane ring rsc.orgrsc.org. This approach has been successfully applied to generate di-, tri-, and even tetrasubstituted oxetanes by using appropriately substituted bromohydrin precursors rsc.orgrsc.org.

Other significant methods for constructing polysubstituted oxetanes include [2+2] cycloadditions, such as the Paternò-Büchi reaction, which involves the photochemical reaction between a carbonyl compound and an alkene beilstein-journals.orgnih.govbeilstein-journals.org. Lewis acid- or base-catalyzed formal [2+2] cycloadditions also provide access to these structures beilstein-journals.orgbeilstein-journals.org. Furthermore, a two-step sequence involving hydrosilylation of homopropargylic alcohols followed by an iodocyclization has been reported for the stereocontrolled synthesis of tetrasubstituted oxetanes beilstein-journals.org.

Table 2: Synthesis of Substituted Oxetanes via Rhodium-Catalyzed O-H Insertion and Cyclization

| Substitution Pattern | Key Precursors | Catalyst | Key Steps | Functional Groups Tolerated | Reference |

|---|

Optimization and Scalability Considerations in Oxetane Synthesis

The transition from laboratory-scale synthesis to large-scale production presents several challenges, particularly concerning the stability of the strained oxetane ring. The potential for the ring to open under harsh reaction conditions is a significant consideration for multistep, large-scale syntheses nih.gov. Consequently, synthetic strategies often aim to introduce the oxetane motif at a late stage to avoid degradation nih.gov.

Optimization of reaction conditions is crucial for improving yields and ensuring scalability. For instance, in a visible-light-mediated synthesis of spiro-oxetanes, parameters such as the choice of photocatalyst, base, and stoichiometry were systematically optimized to achieve quantitative yields nih.gov. The use of visible light instead of high-energy UV light can also improve safety and scalability acs.org.

Successful large-scale synthesis of oxetane-containing intermediates has been reported. One notable example is the kilogram-scale synthesis of oxetan-3-one, a key building block for many oxetane derivatives beilstein-journals.org. This was achieved through a four-step sequence involving an intramolecular cyclization to form the oxetane ring, demonstrating that with careful process development, scalable production of oxetanes is feasible acs.orgbeilstein-journals.org. These examples underscore the importance of robust and optimized synthetic routes for the practical application of oxetanes in various fields.

Chemical Reactivity and Transformation Pathways of 2s 2 Iodomethyl Oxetane

Ring-Opening Reactions of the Oxetane (B1205548) Moiety

The four-membered oxetane ring is a strained cyclic ether that can undergo ring-opening reactions under various conditions, typically promoted by acid catalysis. nih.govacs.orgresearchgate.net This reactivity is a key feature in the synthetic utility of oxetane-containing compounds.

Under acidic conditions, the oxetane oxygen can be protonated, activating the ring towards nucleophilic attack. This process leads to the formation of 1,3-difunctionalized acyclic compounds. A variety of nucleophiles, including water, alcohols, and amines, can participate in these reactions. acs.orgresearchgate.net The regioselectivity of the attack is influenced by steric and electronic factors of the substituents on the oxetane ring. For 2-substituted oxetanes, nucleophilic attack generally occurs at the less hindered C4 position.

The reaction with organocuprates represents another significant nucleophilic ring-opening pathway. These reagents can open the oxetane ring to form new carbon-carbon bonds, providing access to a range of functionalized alcohol derivatives.

| Nucleophile | Reaction Conditions | Product Type |

|---|---|---|

| Water (H₂O) | Acidic (e.g., H₂SO₄) | 1,3-Diol |

| Alcohols (R-OH) | Lewis or Brønsted Acid | 3-Alkoxy-1-propanol |

| Amines (R-NH₂) | Lewis Acid (e.g., Ln(OTf)₃) | 3-Amino-1-propanol |

| Organocuprates (R₂CuLi) | Ethereal Solvents | Homoallylic or Homopropylic Alcohols |

The strained nature of the oxetane ring can be harnessed to drive ring expansion reactions, leading to the formation of larger, more stable heterocyclic systems such as tetrahydrofurans (THFs). beilstein-journals.org One notable method involves the reaction of 2-aryloxetanes with sulfoxonium ylides under strong acid promotion, which yields trans-2,3-disubstituted tetrahydrofurans. beilstein-journals.org Another strategy utilizes a copper(I)/bis(azaferrocene) catalyst system for the asymmetric ring expansion of oxetanes with diazo esters, affording THFs with excellent control over diastereoselectivity and enantioselectivity. acs.org

Gold-catalyzed intramolecular reactions of oxetane-ynamides can also lead to ring-expanded products, such as furoindolines, through a proposed mechanism involving a gold-mediated cyclization followed by oxetane ring opening. beilstein-journals.org These transformations highlight the utility of the oxetane moiety as a latent precursor to five-membered heterocyclic structures.

Transformations Involving the Iodomethyl Substituent

The iodomethyl group at the C2 position of the oxetane is a primary alkyl iodide, making it an excellent electrophile for a variety of transformations.

The carbon-iodine bond is relatively weak and highly polarizable, making the iodomethyl group an excellent leaving group in SN2 reactions. This allows for the facile introduction of a wide range of nucleophiles, including amines, azides, cyanides, and thiolates, to generate diverse 2-substituted oxetane derivatives. These reactions typically proceed under mild conditions and with high yields, preserving the integrity of the oxetane ring.

| Nucleophile | Reagent Example | Product Functional Group |

|---|---|---|

| Azide | Sodium Azide (NaN₃) | -CH₂N₃ |

| Cyanide | Sodium Cyanide (NaCN) | -CH₂CN |

| Thiolate | Sodium Thiophenoxide (PhSNa) | -CH₂SPh |

| Amine | Ammonia (NH₃) or Primary/Secondary Amines | -CH₂NHR or -CH₂NR₂ |

| Carboxylate | Sodium Acetate (B1210297) (CH₃COONa) | -CH₂OCOCH₃ |

The iodomethyl group is a competent partner in various organometallic cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These modern synthetic methods provide powerful tools for the elaboration of the oxetane core.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the alkyl iodide with an organoboron reagent (e.g., boronic acids or esters). While less common for primary alkyl halides compared to their aryl or vinyl counterparts, specialized conditions and catalyst systems can facilitate this transformation.

Stille Coupling: This reaction involves the palladium-catalyzed coupling of the iodomethyl group with an organotin reagent. Copper(I) salts can be used to mediate or co-catalyze these reactions, sometimes proceeding via a mechanism involving transmetalation to an organocopper intermediate. researchgate.net

Negishi Coupling: In this reaction, an organozinc reagent is coupled with the alkyl iodide in the presence of a nickel or palladium catalyst. This method is highly effective for the formation of C(sp³)–C(sp²) and C(sp³)–C(sp³) bonds.

Cross-Electrophile Coupling: Nickel-catalyzed cross-electrophile coupling reactions have been developed to couple two different electrophiles, such as an oxetane and an aryl halide. calstate.edu This methodology involves the reductive opening of the oxetane ring and subsequent C-C bond formation.

These cross-coupling strategies significantly expand the synthetic utility of (2S)-2-(Iodomethyl)oxetane, allowing for its incorporation into complex molecular architectures.

Stability Profile of the Oxetane Core under Diverse Reaction Conditions

The stability of the oxetane ring is a critical consideration in multistep syntheses. While susceptible to ring-opening under harsh acidic conditions, the oxetane moiety is remarkably stable under a wide range of other reaction conditions. nih.govacs.org

The substitution pattern on the oxetane ring plays a significant role in its stability. For instance, 3,3-disubstituted oxetanes are generally more stable than their 2-substituted or monosubstituted counterparts due to steric hindrance that blocks the trajectory of external nucleophiles. nih.gov Oxetanes substituted with electron-donating groups at the C2 position are predicted to be less stable. nih.gov

The oxetane ring has been shown to be tolerant to:

Basic conditions: It is generally stable to hydrolysis under basic conditions. chemrxiv.orgrsc.org

Reducing agents: While strong hydride reagents like LiAlH₄ at elevated temperatures can lead to decomposition, the ring is stable to many reducing agents such as NaBH₄ and H₂/Pd at lower temperatures. nih.govchemrxiv.org

Oxidizing agents: Many standard oxidation conditions can be employed without compromising the oxetane core.

Organometallic reagents: The ring is often stable to Grignard reagents and organolithium compounds, particularly at low temperatures. nih.gov

This robust nature allows for selective transformations on other parts of a molecule without affecting the oxetane core, making it a valuable structural motif in complex molecule synthesis and drug discovery. chemrxiv.orgrsc.org

Resilience to Acidic and Basic Environments

The stability of the oxetane ring is highly dependent on its substitution pattern and the reaction conditions. nih.gov While often perceived as unstable due to ring strain, many oxetane derivatives exhibit remarkable resilience. nih.gov

Generally, oxetanes are less reactive than three-membered epoxides but more susceptible to ring-opening than five-membered tetrahydrofurans. chemrxiv.orgwikipedia.org They are typically unreactive under basic conditions. wikipedia.org However, their stability in acidic environments can vary. The notion of categorical instability of oxetanes to acidic conditions is a misconception; stability is often dictated by the substitution pattern. nih.gov For instance, 3,3-disubstituted oxetanes are generally more stable because the substituents sterically hinder the approach of external nucleophiles to the C–O σ* antibonding orbital. nih.govnih.gov

Despite this general stability, the oxetane ring can be prone to ring-opening under harsh acidic conditions, a reaction that can be facilitated by the presence of internal nucleophiles. nih.govchemrxiv.org For example, attempts to perform esterification on an oxetane-containing carboxylic acid using alcohol in the presence of HCl led to decomposition. chemrxiv.org Conversely, hydrolysis of esters under basic conditions is well-tolerated by the oxetane core. chemrxiv.org Studies on 2-sulfonyloxetanes have shown them to be stable across a pH range of 1–10, with half-lives around 4–5 days at 25°C. acs.org

| Condition | General Stability of Oxetane Ring | Notes |

| Strongly Acidic | Potentially unstable; prone to ring-opening. nih.govchemrxiv.orgwikipedia.org | Stability is highly dependent on substitution. 3,3-disubstituted oxetanes are more stable. nih.gov |

| Weakly Acidic | Generally stable. utexas.edu | Non-disubstituted oxetanes are reported to be stable above pH 1. utexas.edu |

| Basic | Generally stable and unreactive. chemrxiv.orgwikipedia.org | Ring opening is very slow. utexas.edu |

| Nucleophilic | Stable towards many nucleophiles. | Ring-opening can occur with strong nucleophiles like Grignard reagents at elevated temperatures. wikipedia.org |

Reactivity and Stability in Oxidation and Reduction Processes

The oxetane moiety demonstrates compatibility with a range of common oxidative and reductive transformations, although substrate-specificity is observed. chemrxiv.org

Oxidation: The oxidation of hydroxymethyl-substituted oxetanes to aldehydes using reagents like Dess-Martin periodinane (DMP) or pyridinium (B92312) chlorochromate (PCC) is an efficient process that leaves the oxetane ring intact. chemrxiv.org Further oxidation to carboxylic acids can also be achieved. For some substrates, a radical pathway using TEMPO with phenyliodine diacetate (PIDA) is effective, while more robust treatment with potassium permanganate (B83412) (KMnO4) can be used for less reactive compounds without causing decomposition of the oxetane ring. chemrxiv.org

Reduction: The oxetane ring is tolerant to certain reducing conditions. For instance, the C=C double bond in a side chain of an oxetane-containing molecule can be reduced by catalytic hydrogenation. chemrxiv.org However, the choice of reducing agent for other functional groups is critical. Amide reduction using AlH3 has been successful, but attempts using stronger reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (B1222165) (NaBH4) under various conditions resulted in the decomposition of the starting oxetane-containing amides. chemrxiv.org

| Transformation | Reagent(s) | Oxetane Ring Stability |

| Oxidation (Alcohol to Aldehyde) | Dess-Martin periodinane (DMP), Pyridinium chlorochromate (PCC) | Stable chemrxiv.org |

| Oxidation (Alcohol to Carboxylic Acid) | TEMPO/PIDA, KMnO4 | Stable chemrxiv.org |

| Reduction (Amide to Amine) | AlH3 | Stable chemrxiv.org |

| Reduction (Amide to Amine) | LiAlH4, NaBH4 | Unstable/Decomposition chemrxiv.org |

| Reduction (C=C Hydrogenation) | Catalytic Hydrogenation (e.g., Pearlman's catalyst) | Stable chemrxiv.org |

Compatibility with Standard Protecting Group Manipulations

The stability of the oxetane core allows for the selective installation and cleavage of common protecting groups used in multi-step organic synthesis. chemrxiv.orgwikipedia.org This compatibility is essential for incorporating the oxetane motif into complex molecules.

For example, the N-benzyl (N-Bn) group on a 3-aminooxetane can be quantitatively cleaved via catalytic hydrogenation using Pearlman's catalyst under high pressure and elevated temperature, without affecting the oxetane ring. chemrxiv.org Similarly, protecting groups that are removed under basic conditions, such as certain esters, are compatible with the oxetane moiety, as demonstrated by successful basic hydrolysis at 60°C. chemrxiv.org This resilience under alkaline and weakly acidic conditions allows for the introduction of the oxetane ring early in a synthetic sequence. utexas.edu

| Protecting Group | Deprotection Condition | Oxetane Ring Compatibility |

| N-Benzyl (Bn) | Catalytic Hydrogenation (20% Pearlman's catalyst, 80 bar H2, 60 °C) | Tolerant chemrxiv.org |

| Ester-based groups | Basic Hydrolysis (e.g., NaOH, 60 °C) | Tolerant chemrxiv.org |

Exploitation of Reactive Intermediates from Oxetane Derivatives

Beyond the stability of the core ring, derivatives of oxetane can be designed to serve as precursors to highly reactive intermediates, opening up novel synthetic pathways. Oxetane sulfonyl fluorides (OSFs) are a prime example of such derivatives. nih.govacs.orgchemrxiv.org

Carbocation Generation from Oxetane Sulfonyl Fluorides (OSFs)

Oxetane sulfonyl fluorides (OSFs) exhibit unusual reactivity compared to typical sulfonyl fluorides. springernature.com Instead of undergoing the expected Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) reaction, OSFs can generate a planar oxetane carbocation intermediate upon mild thermal activation (e.g., 60 °C). nih.govacs.orgresearchgate.netresearchgate.net This process, termed defluorosulfonylation (deFS), involves the loss of sulfur dioxide (SO2) and a fluoride ion (F-). springernature.com

This deFS pathway is highly valuable as it allows the resulting carbocation to be trapped by a wide array of nucleophiles, including primary and secondary amines, anilines, NH-azoles, sulfoximines, and phosphorus reagents. nih.gov This method provides a powerful and versatile strategy for creating new 3,3-disubstituted oxetane derivatives, which are of significant interest in medicinal chemistry. nih.govacs.orgresearchgate.net Kinetic and computational studies support an SN1 mechanism where the formation of the oxetane carbocation is the rate-determining step. springernature.comresearchgate.net The unique structure of the oxetane is crucial for balancing the stability and reactivity of the carbocation, favoring the deFS pathway over the SuFEx pathway. researchgate.net

SuFEx Reactions for Novel S(VI) Motif Formation

While the deFS pathway is dominant under neutral or mildly basic conditions, the alternative Sulfur(VI) Fluoride Exchange (SuFEx) pathway can be accessed. nih.govacs.orgresearchgate.net SuFEx is a click chemistry reaction wherein a nucleophile attacks the sulfur center, displacing the fluoride. chem-station.comnih.gov

For OSFs, the SuFEx pathway can be unlocked by controlling the reaction conditions, specifically the choice of solvent and the strength of the nucleophile. nih.gov This pathway is favored when using hard, anionic nucleophiles under anionic conditions. nih.govresearchgate.net This selective activation allows for the synthesis of novel and previously challenging-to-access oxetane-sulfur(VI) motifs, such as oxetane-sulfonamides and oxetane-sulfones. nih.govacs.orgresearchgate.net For instance, reacting an OSF with a lithium amide nucleophile (generated from an amine and nBuLi) in THF at low temperatures leads to the formation of the corresponding oxetane sulfonamide. acs.org This dual reactivity of OSFs, capable of proceeding through either deFS or SuFEx pathways, makes them highly versatile reagents for drug discovery and the creation of new chemical entities. nih.govdigitellinc.com

| Reaction Pathway | Conditions | Intermediate | Product Type |

| Defluorosulfonylation (deFS) | Mild thermal activation (60 °C), neutral/mildly basic. nih.govacs.org | Oxetane Carbocation springernature.comresearchgate.net | 3-Substituted Oxetanes (e.g., amino-oxetanes) nih.gov |

| Sulfur(VI) Fluoride Exchange (SuFEx) | Anionic conditions, hard anionic nucleophiles. nih.govresearchgate.net | N/A (Direct displacement) | Oxetane-S(VI) motifs (e.g., sulfonamides, sulfones) acs.orgresearchgate.net |

Stereochemical Aspects and Chiral Applications

Role of (2S)-2-(Iodomethyl)oxetane as a Defined Chiral Building Block

This compound is a valuable, optically pure, and functionalized chiral building block. enamine.net Its utility stems from the defined stereochemistry at the C2 position of the oxetane (B1205548) ring, which is crucial for drug-receptor interactions as most biological targets are chiral. enamine.net The development of new drugs increasingly relies on such chiral building blocks for the optimization of lead compounds and even in the initial stages of identifying hit compounds. enamine.net

The synthesis of enantioenriched oxetanes, such as the precursor to this compound, can be achieved through various methods, including the asymmetric synthesis from chiral 1,3-diols. thieme-connect.de For instance, the ring opening of chiral 2,3-epoxy alcohols can furnish the necessary chiral 1,3-diols with high enantiomeric excess. thieme-connect.de These diols can then be converted to the corresponding oxetane through intramolecular Williamson etherification, a well-established method for synthesizing variously substituted oxetanes. thieme-connect.de The resulting chiral oxetane can then be further functionalized to yield this compound, which serves as a versatile intermediate for introducing the oxetane motif into more complex molecules with retention of stereochemistry. thieme-connect.de

The inherent ring strain of the oxetane ring in this compound, which is approximately 106 kJ mol⁻¹, makes it susceptible to ring-opening reactions, providing a pathway for the synthesis of other heterocyclic systems. doi.orgnih.gov This reactivity, combined with its defined stereochemistry, makes it a powerful tool for synthetic chemists.

Applications in Asymmetric Synthesis and Medicinal Chemistry Programs

The unique properties of the oxetane ring—low molecular weight, high polarity, and three-dimensionality—have made it an attractive motif in drug discovery. acs.orgnih.gov this compound, as a source of this motif in a stereochemically defined manner, has found significant applications in asymmetric synthesis and various medicinal chemistry programs.

Integration of Enantioenriched Oxetane Derivatives in Complex Molecule Construction

The strain in the four-membered oxetane ring facilitates its opening with nucleophiles, as well as rearrangements and ring expansions, making it a versatile intermediate in the synthesis of complex molecules. acs.org The ability to introduce an enantioenriched oxetane unit via this compound allows for the construction of intricate molecular architectures with precise stereochemical control. acs.org This is particularly important in the synthesis of natural products and their analogues, where biological activity is often dependent on a specific stereoisomer. beilstein-journals.org

Methodologies have been developed for the enantioselective synthesis of oxetanes, which can then be converted to derivatives like this compound. acs.org For example, the enantioselective reduction of β-halo ketones followed by Williamson ether cyclization can produce enantioenriched 2-substituted oxetanes. acs.org These chiral building blocks can then be incorporated into larger molecules, with the oxetane ring serving as a stable motif or a reactive intermediate for further transformations. acs.orgresearchgate.net

Synthesis of Bioisosteres and Analogues with Tuned Properties

The oxetane moiety is increasingly used as a bioisostere for common functional groups in drug molecules, such as gem-dimethyl and carbonyl groups. acs.orgresearchgate.netrsc.org This substitution can lead to significant improvements in the physicochemical properties of the parent molecule.

The incorporation of an oxetane ring can have a profound positive impact on a molecule's "druglike" properties. acs.org These improvements are attributed to the unique combination of characteristics of the oxetane motif.

Increased Solubility: The polar nature of the oxetane ring often leads to a significant increase in aqueous solubility. acs.orgresearchgate.net Replacing a lipophilic gem-dimethyl group with an oxetane can increase solubility by a factor of 4 to over 4000. researchgate.net

Enhanced Metabolic Stability: Oxetanes can block metabolically vulnerable sites, often leading to improved metabolic stability compared to the groups they replace. acs.orgresearchgate.net For instance, 3,3-disubstituted oxetanes are particularly stable. nih.govacs.org

Modulation of Lipophilicity: The introduction of an oxetane can increase steric bulk without a corresponding increase in lipophilicity, a desirable trait in drug design. acs.org

Basicity Attenuation: The electron-withdrawing nature of the oxetane ring can reduce the basicity of nearby amine groups, which can be beneficial for optimizing a drug's pharmacokinetic profile. nih.govpharmablock.com

| Property | Impact of Oxetane Incorporation |

| Aqueous Solubility | Generally increased |

| Metabolic Stability | Often improved |

| Lipophilicity | Can be reduced or maintained while increasing bulk |

| Basicity of Proximal Amines | Decreased |

Table 1: Impact of Oxetane Incorporation on "Druglike" Properties

The application of oxetanes extends to their use as linker motifs in more complex molecular constructs, such as Proteolysis-Targeting Chimeras (PROTACs). nih.govacs.orgchemrxiv.org PROTACs are bifunctional molecules that bring a target protein and an E3 ubiquitin ligase into proximity, leading to the degradation of the target protein. rsc.org

The linker in a PROTAC is a critical component that influences the molecule's efficacy and properties. Oxetane-containing linkers can offer several advantages:

Modulation of Physicochemical Properties: The polarity and rigidity of the oxetane unit can be used to fine-tune the solubility and permeability of the PROTAC. researchgate.net

Defined Three-Dimensional Structure: The inherent three-dimensionality of the oxetane ring can help to correctly orient the two ends of the PROTAC for effective ternary complex formation. researchgate.net

Synthetic Versatility: The development of oxetane sulfonyl fluorides (OSFs) has provided new methods for incorporating oxetanes into complex molecules, including as linkers in PROTACs. nih.govacs.orgchemrxiv.org These reagents can be used to couple with E3 ligase recruiters to form new degrader motifs. nih.govacs.orgchemrxiv.org

There is a growing trend in medicinal chemistry to move away from flat, two-dimensional molecules towards more three-dimensional structures. acs.orgnih.gov Molecules with higher sp³ character and greater three-dimensionality often exhibit improved target selectivity and better pharmacokinetic profiles. nih.gov

Conformational Analysis of Substituted Oxetanes

The conformation of the oxetane ring is a delicate balance of ring strain, torsional strain, and steric interactions of its substituents. While unsubstituted oxetane is nearly planar with a very small puckering angle, the introduction of substituents significantly alters its geometry. beilstein-journals.orgutexas.edu

Puckering of the Oxetane Ring:

The parent oxetane molecule is not perfectly flat; it exhibits a slight pucker to alleviate torsional strain. This puckering can be described by a puckering angle. For unsubstituted oxetane, this angle is small, reported to be around 8.7° at 140 K. beilstein-journals.org However, the presence of substituents, even a single one, generally increases the degree of puckering to minimize unfavorable eclipsing interactions between adjacent groups. utexas.edu For 2-substituted oxetanes, like this compound, the ring is expected to adopt a more pronounced puckered conformation.

Methods of Conformational Analysis:

The primary techniques used to study the conformation of substituted oxetanes include Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling.

NMR Spectroscopy: 1H and 13C NMR are powerful tools for conformational analysis. The coupling constants (J-values) between protons on the oxetane ring can provide information about the dihedral angles and thus the degree of puckering. The Nuclear Overhauser Effect (NOE) can be used to determine the spatial proximity of different protons, helping to distinguish between axial and equatorial orientations of substituents. acs.org

X-ray Crystallography: This technique provides precise bond lengths, bond angles, and torsional angles of a molecule in the solid state, offering a definitive picture of its conformation. beilstein-journals.orgacs.orgethz.ch Crystal structures of various substituted oxetanes have confirmed the puckered nature of the ring. ethz.ch

Computational Studies: Molecular mechanics and quantum mechanical calculations are used to predict the lowest energy conformations of oxetane derivatives. These studies can calculate the puckering angle and the energy difference between various conformers, providing insights that complement experimental data. core.ac.ukresearchgate.net

The following table summarizes typical structural parameters for a puckered 2-substituted oxetane ring, derived from studies on analogous compounds.

| Parameter | Typical Value/Range | Description |

| Puckering Angle (φ) | 10° - 25° | The angle defining the deviation of the ring from planarity. |

| C2-C3-C4 Torsional Angle | 15° - 35° | Dihedral angle indicating the twist within the carbon backbone of the ring. |

| O1-C2-C3 Torsional Angle | -15° to -35° | Dihedral angle involving the oxygen atom, also defining the ring pucker. |

| Substituent Orientation | Pseudo-axial or Pseudo-equatorial | The preferred orientation of the substituent at the C2 position to minimize steric strain. |

Note: The data presented are generalized from studies on various 2-substituted oxetanes and serve as illustrative examples. Specific values for this compound would require dedicated experimental or computational analysis.

Influence of Oxetane Stereochemistry on Molecular Conformation

The substituent at the C2 position can adopt either a pseudo-axial or a pseudo-equatorial conformation. The energetic preference between these two possibilities is determined by the steric bulk of the substituent and any potential stereoelectronic interactions. For the iodomethyl group, it is generally expected to prefer the pseudo-equatorial position to minimize steric clashes with the protons on the C3 and C4 atoms of the ring.

The "Conformational Lock" Effect:

In larger molecules incorporating a substituted oxetane ring, the ring's inherent puckering and the defined stereochemistry of its substituents can act as a "conformational lock". acs.org This effect was notably observed in the complex natural product paclitaxel (B517696), where the oxetane ring rigidly holds a portion of the molecule in a specific bioactive conformation. acs.org Similarly, the (S)-stereocenter in this compound will enforce a specific spatial arrangement on any larger structure it is incorporated into. This makes it a valuable chiral building block for synthesizing molecules with well-defined three-dimensional shapes, which is of paramount importance in drug discovery and materials science. researchgate.net

Stereoelectronic Effects:

Advanced Analytical Characterization in Research

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of (2S)-2-(Iodomethyl)oxetane, offering detailed insights into its atomic connectivity and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques are employed to assign the chemical shifts and confirm the connectivity of all atoms in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound in a deuterated solvent like CDCl₃ would be expected to show distinct signals for the protons on the oxetane (B1205548) ring and the iodomethyl group. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and iodine atoms, as well as the ring strain of the oxetane.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Three distinct signals are expected for the three non-equivalent carbon atoms of the oxetane ring and one for the iodomethyl carbon.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons within the oxetane ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, which is instrumental in confirming the connectivity between the iodomethyl group and the oxetane ring.

Based on typical chemical shifts for similar oxetane structures, the following are predicted ¹H and ¹³C NMR data for this compound.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2-H | 4.8 - 5.0 (m) | 75 - 80 |

| C3-H₂ | 2.6 - 2.8 (m) | 25 - 30 |

| C4-H₂ | 4.5 - 4.7 (m) | 65 - 70 |

| CH₂I | 3.2 - 3.4 (d) | 5 - 10 |

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, techniques like Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. The high-resolution mass spectrum would confirm the molecular formula, C₄H₇IO.

Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the molecular ion and analyzing the resulting daughter ions. The fragmentation pattern is characteristic of the molecule's structure. For this compound, key fragmentation pathways would likely involve the loss of iodine, the iodomethyl radical, or cleavage of the oxetane ring.

Expected Fragmentation Pattern:

| m/z Value | Possible Fragment | Fragmentation Pathway |

| 198 | [C₄H₇IO]⁺ | Molecular Ion (M⁺) |

| 127 | [I]⁺ | Loss of C₄H₇O radical |

| 71 | [C₄H₇O]⁺ | Loss of Iodine radical |

| 57 | [C₃H₅O]⁺ | Cleavage of the oxetane ring and loss of CH₂I |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands for the C-O-C ether linkage of the oxetane ring and the C-I bond.

Characteristic IR Absorption Bands:

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| C-H (alkane) | Stretching | 2850 - 3000 |

| C-O-C (ether) | Stretching | 1000 - 1250 |

| C-I | Stretching | 500 - 600 |

Chromatographic Techniques for Purity and Isomeric Analysis

Chromatographic methods are essential for assessing the purity of this compound and for separating it from any potential isomers or impurities.

Gas Chromatography (GC)

Gas chromatography (GC), often coupled with a mass spectrometer (GC-MS), is a powerful technique for separating and identifying volatile compounds. For the analysis of this compound, a non-polar or medium-polarity capillary column would likely be used. The retention time of the compound is a key identifier, and the mass spectrum obtained from the MS detector would confirm its identity. GC is particularly useful for assessing the purity of the compound and detecting any volatile impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of compounds. For the analysis of this compound, both normal-phase and chiral HPLC can be employed.

Normal-Phase HPLC: This technique can be used to assess the chemical purity of the compound. A common method for the purification of similar compounds involves silica (B1680970) gel column chromatography with a mobile phase of hexane (B92381) and ethyl acetate (B1210297) (e.g., a 6:1 ratio), which can be adapted for an analytical HPLC method.

Chiral HPLC: To determine the enantiomeric purity of this compound, a chiral stationary phase (CSP) is required. The choice of the chiral column and the mobile phase is critical for achieving separation of the (S) and (R) enantiomers. This analysis is crucial to ensure the stereochemical integrity of the compound, which is often vital in its intended application.

Computational and Mechanistic Investigations

Quantum Chemical Calculations of Oxetane (B1205548) Ring Strain and Electronic Structure

The oxetane ring is characterized by significant ring strain, which is a key determinant of its chemical reactivity. Quantum chemical calculations have been instrumental in quantifying this strain and understanding its electronic origins.

The ring strain energy of the parent oxetane is approximately 25.5 kcal/mol (107 kJ/mol), which is comparable to that of oxirane (27.3 kcal/mol) and significantly higher than that of tetrahydrofuran (B95107) (5.6 kcal/mol) beilstein-journals.orgutexas.edu. This strain arises from the deviation of its endocyclic bond angles from the ideal tetrahedral angle of 109.5°. X-ray crystallography and computational studies reveal that the C–O–C bond angle is around 90.2°, the C–C–O angle is about 92.0°, and the C–C–C angle is approximately 84.8° in unsubstituted oxetane acs.org. This angle compression leads to increased p-character in the endocyclic bonds acs.org.

The introduction of substituents, such as the iodomethyl group at the C2 position, influences the ring's conformation. While the parent oxetane has a very small puckering angle (around 8.7° to 10.7°), suggesting it is nearly planar, substitution increases unfavorable eclipsing interactions, leading to a more puckered conformation beilstein-journals.orgillinois.edu. For example, 3,3-disubstituted oxetanes exhibit more pronounced puckering to alleviate these steric clashes illinois.edu.

Electronically, the strained C–O–C bond angle makes the oxygen lone pairs more exposed, enhancing oxetane's ability to act as a potent hydrogen-bond acceptor and Lewis base beilstein-journals.orgacs.org. Computational studies have shown that oxetanes are more effective hydrogen-bond acceptors than other cyclic ethers and even compete with carbonyl groups found in ketones and esters acs.org.

| Property | Oxetane | Oxirane | Tetrahydrofuran (THF) |

| Ring Strain Energy (kcal/mol) | 25.5 beilstein-journals.org | 27.3 beilstein-journals.org | 5.6 beilstein-journals.org |

| C–O–C Bond Angle (°) | ~90.2 acs.org | ~61.6 | ~108.8 |

| Puckering Angle (°) | ~8.7-10.7 beilstein-journals.orgillinois.edu | Planar | ~38 |

Mechanistic Studies of Oxetane-Forming and Ring-Opening Reactions

Computational studies have been crucial in elucidating the mechanisms of reactions involving the formation and cleavage of the oxetane ring.

Oxetane-Forming Reactions: The most common method for synthesizing oxetanes is through intramolecular C–O bond formation, a type of Williamson etherification beilstein-journals.orgacs.orgnih.gov. Mechanistic investigations of these 4-exo-tet cyclizations confirm that they are kinetically slower than the formation of analogous three-, five-, and six-membered rings, often requiring strong bases and good leaving groups to proceed efficiently acs.org. Another significant route is the Paternò–Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene beilstein-journals.orgnih.govmagtech.com.cn. Computational models of this reaction typically show a stepwise mechanism proceeding through a short-lived diradical intermediate on the triplet potential energy surface acs.org.

Ring-Opening Reactions: The inherent ring strain of oxetanes facilitates their ring-opening with various reagents, a process that is often activated by Lewis or Brønsted acids beilstein-journals.orgnih.govresearchgate.net. The regioselectivity of these reactions is governed by a balance of steric and electronic effects magtech.com.cn.

Steric Control: Under basic or neutral conditions with strong nucleophiles, the reaction typically proceeds via an SN2 mechanism. The nucleophile attacks the less sterically hindered carbon adjacent to the oxygen magtech.com.cn.

Electronic Control: In the presence of acid, the oxetane oxygen is protonated, creating a more electrophilic ring. Weak nucleophiles then preferentially attack the more substituted carbon atom, as it can better stabilize the partial positive charge that develops in the transition state magtech.com.cn.

Computational studies, including Density Functional Theory (DFT) calculations, have supported these mechanistic proposals by modeling the reaction pathways and transition states nih.govrsc.org.

Detailed computational analyses of reaction mechanisms involve locating and characterizing the transition states (TS) that connect reactants to products. For oxetane chemistry, this has provided precise insights into reaction barriers and pathways.

In studies of the cationic ring-opening polymerization of oxetane, DFT methods (such as B3LYP) have been used to optimize the geometries of reactants, transition states, and products rsc.org. These calculations show that the polymerization proceeds by the oxygen atom of an incoming oxetane molecule attacking a carbon atom of the protonated oxetane cation rsc.org. The transition state structures are found to be closer in geometry to the reactants, indicating an early transition state rsc.org. Vibrational analysis confirms the nature of these stationary points, and Intrinsic Reaction Coordinate (IRC) calculations trace the full reaction pathway from the transition state down to the respective reactant and product, confirming the proposed mechanism rsc.org.

For acid-catalyzed ring-opening, transition state analysis reveals a high degree of SN1 character for attack at the more substituted carbon and SN2 character for attack at the less substituted carbon. DFT calculations on the ring-opening of oxetanes have demonstrated that the energy barrier for nucleophilic attack is significantly lower in the presence of a Lewis or Brønsted acid co-catalyst researchgate.net. The calculated transition state geometries for SN2-type ring-opening show a nearly linear arrangement of the incoming nucleophile, the carbon atom, and the departing oxygen atom, with angles greater than 174° researchgate.net.

| Reaction Type | Method | Key Finding |

| Cationic Polymerization | DFT (B3LYP/6-31G(d,p)) | Low activation energy in the initial step; TS geometry is closer to the reactant complex rsc.org. |

| Nucleophilic Ring-Opening | DFT (BP86-D4/def2TZVP) | The energy barrier is significantly lowered by cation participation in the TS researchgate.net. |

| Photochemical Ring Cleavage | CASPT2//CASSCF | Ring-opening on the triplet potential energy surface can be barrierless acs.org. |

Conformational Dynamics via Molecular Modeling

The three-dimensional structure and conformational flexibility of (2S)-2-(Iodomethyl)oxetane are critical to its interactions and reactivity. Molecular modeling techniques are used to explore the potential energy surface and identify stable conformations.

The oxetane ring is not perfectly planar but exists in a puckered conformation, which helps to relieve torsional strain illinois.edu. The degree of puckering is influenced by the substitution pattern acs.orgillinois.edu. For 2-substituted oxetanes, two primary puckered conformations are possible, with the substituent in either an axial or equatorial position. Molecular mechanics and higher-level quantum calculations can predict the relative energies of these conformers.

In medicinal chemistry, the oxetane ring is sometimes used as a "conformational lock" to rigidify a molecule's structure, which can be beneficial for binding to a biological target acs.org. Conformational analysis of oxetane-containing oligomers using a combination of NMR spectroscopy (including NOE and ROESY techniques) and molecular modeling has shown that they can adopt well-defined secondary structures in solution, dictated by specific hydrogen-bonding motifs acs.org. These studies highlight how the conformational preferences of the oxetane ring can be transmitted to the larger molecular structure.

Electrostatic Potential Mapping and Reactivity Predictions

Molecular Electrostatic Potential (MEP or ESP) maps are powerful computational tools for visualizing the charge distribution of a molecule and predicting its reactivity libretexts.orgchemrxiv.org. These maps illustrate regions of a molecule that are electron-rich (negative electrostatic potential) and electron-poor (positive electrostatic potential) libretexts.org.

For an oxetane like this compound, an ESP map would show the most negative potential (typically colored red) localized around the electronegative oxygen atom, corresponding to its lone pairs of electrons researchgate.net. This region is the primary site for electrophilic attack and hydrogen bonding. Conversely, regions of positive potential (typically colored blue) would be found near the hydrogen atoms.

ESP maps are invaluable for predicting the regioselectivity of ring-opening reactions. In an acid-catalyzed reaction, the initial electrophilic attack will occur at the site of highest negative potential—the oxygen atom. Following protonation, the ESP map of the resulting oxetanium ion would show a significant positive potential on the adjacent carbon atoms, marking them as susceptible to nucleophilic attack. The relative magnitudes of the positive potential on C2 and C4 can help predict the preferred site of attack, complementing the analysis based on carbocation stability. These computational predictions provide a rational basis for understanding and controlling the chemical behavior of substituted oxetanes magtech.com.cn.

Emerging Research and Future Perspectives

Development of Novel Synthetic Strategies for Underexplored Oxetane (B1205548) Derivatives

While (2S)-2-(Iodomethyl)oxetane is an important starting material, the broader exploration of oxetane chemistry is often limited by synthetic accessibility. nih.govchemrxiv.org Current research is actively addressing this by developing more efficient and versatile strategies to create a wider range of oxetane derivatives.

One promising approach involves the C–H functionalization of alcohols to form the oxetane ring. A recently developed methodology utilizes a photoredox-catalyzed annulation of alcohols with vinylsulphonium triflates, which allows for the synthesis of oxetanes from simple, unactivated primary or secondary alcohols under mild conditions. beilstein-journals.orgnih.gov This strategy avoids the often cumbersome multi-step preparation of 1,3-halohydrins typically required for intramolecular Williamson ether synthesis. nih.govnih.gov

Another area of development is the stereoselective synthesis of variously substituted oxetanes. researchgate.net Novel methods, such as the superbase-promoted stereoselective rearrangement of chiral oxirane derivatives, have been shown to produce chiral oxetane derivatives. researchgate.net Additionally, enantioselective syntheses involving asymmetric Corey–Chaykovsky epoxidation followed by ring expansion of the resulting chiral epoxides have yielded oxetanes with excellent enantiomeric excess. acs.orgillinois.edu Research into C-C bond-forming cyclizations has also provided efficient routes to 2-sulfonyloxetanes, which serve as versatile fragments for further chemical elaboration. rsc.org These advanced synthetic strategies are crucial for generating novel, underexplored oxetane derivatives that can be used to probe new chemical spaces in drug discovery and beyond.

Table 1: Comparison of Modern Synthetic Strategies for Oxetane Derivatives

| Synthetic Strategy | Key Features | Advantages | Relevant Precursors |

|---|---|---|---|

| Alcohol C–H Functionalization | Photoredox-catalyzed annulation with vinylsulphonium triflates. beilstein-journals.orgnih.gov | Bypasses multi-step synthesis of precursors; occurs under mild conditions. nih.gov | Simple primary and secondary alcohols. nih.gov |

| Stereoselective Rearrangement | Superbase-promoted rearrangement of chiral epoxides. researchgate.net | Provides access to chiral oxetane and azetidine (B1206935) derivatives. researchgate.net | Chiral oxiranes. researchgate.net |

| Asymmetric Ring Expansion | Corey–Chaykovsky epoxidation followed by expansion of chiral epoxides. acs.org | Achieves high enantiomeric excess (ee). illinois.edu | Methyl ketones. acs.org |

| C-C Bond-Forming Cyclization | Intramolecular cyclization to form 2-substituted oxetanes. rsc.orgresearchgate.net | Efficiently incorporates a wide range of functional groups (e.g., aryl-sulfonyl). rsc.org | Functionalized alkenes/alkanes. |

Expanded Applications of Chiral Oxetanes in Complex Target Synthesis

The inherent ring strain of oxetanes makes them versatile intermediates for constructing more complex molecular architectures through ring-opening and expansion reactions. acs.orgresearchgate.net Chiral oxetanes, accessible from precursors like this compound, are increasingly being exploited in the total synthesis of natural products and other complex targets.

The oxetane ring is a key structural feature in several biologically active natural products, most notably the anticancer drug paclitaxel (B517696) (Taxol). acs.orgillinois.edu In Taxol, the oxetane ring is believed to act as a conformational lock, rigidifying the structure for optimal binding to microtubules. acs.org The development of stereocontrolled routes to functionalized oxetanes has been critical in the various total syntheses of Taxol. illinois.edu

Beyond natural product synthesis, chiral oxetanes are used to build other valuable heterocyclic compounds. researchgate.net Their reactivity allows for strategic manipulations to form larger rings like furans, pyrroles, and various 5- and 6-membered cyclic ethers. beilstein-journals.orgnih.gov The desymmetrization of 3-substituted oxetanes has proven to be a powerful method for creating chiral alcohols and larger heterocycles. researchgate.net This strategic use of the strained ring as a synthetic tool provides a valuable disconnection in retrosynthetic analysis, enabling novel pathways to complex molecules. acs.org

Design and Implementation of New Catalytic Systems for Oxetane Transformations

The unique reactivity of the oxetane ring is largely governed by its strain energy (106 kcal/mol), which facilitates ring-opening reactions. acs.orgresearchgate.net A major focus of current research is the development of novel catalytic systems that can control the regioselectivity and stereoselectivity of these transformations under mild conditions.

Recent breakthroughs include the use of frustrated Lewis pairs (FLPs) to catalyze the reductive opening of oxetanes. acs.org This approach, particularly with B(C₆F₅)₃, has led to the discovery of unexpected reactivities, such as a double hydrosilylation process involving aryl migration. acs.org Other innovative systems employ zirconocene (B1252598) and photoredox co-catalysis to achieve regioselective radical-based ring-opening, selectively forming the more-substituted alcohols. thieme-connect.com Similarly, cobalt-based catalysis, using vitamin B12, can generate nucleophilic radicals from oxetanes that participate in a broad scope of reactions. researchgate.net

For asymmetric transformations, new catalytic systems based on chiral Brønsted acids and metal complexes are being developed for the ring-opening of 3-substituted oxetanes, providing access to highly functionalized chiral building blocks. beilstein-journals.orgacs.org For instance, a catalytic protocol using In(OTf)₃ enables the smooth intramolecular cyclization of 3-amido oxetanes to form valuable 2-oxazolines, which are present in various natural products. rsc.org

Table 2: Novel Catalytic Systems for Oxetane Ring-Opening

| Catalytic System | Transformation Type | Key Features |

|---|---|---|

| Frustrated Lewis Pairs (e.g., B(C₆F₅)₃) | Reductive Opening | Discovered unexpected reactivity, including aryl migration. acs.org |

| Zirconocene/Photoredox | Radical Opening | Regioselectively delivers more-substituted alcohols. thieme-connect.com |

| Cobalt-Catalysis (Vitamin B12) | Radical Opening | Generates nucleophilic radicals for various C-C bond formations. researchgate.net |

| Chiral Brønsted Acids/Metal Complexes | Asymmetric Opening | Enables desymmetrization of 3-substituted oxetanes to form chiral building blocks. beilstein-journals.orgacs.org |

| Indium(III) Triflate (In(OTf)₃) | Intramolecular Cyclization | Catalyzes mild synthesis of 2-oxazolines from 3-amido oxetanes. rsc.org |

Integration of Oxetane Chemistry with Advanced Materials Science and Engineering

The unique physicochemical properties of the oxetane motif—including polarity, metabolic stability, and its ability to act as a hydrogen-bond acceptor—have made it popular in medicinal chemistry. acs.orgenamine.netnih.gov These same properties suggest significant potential for the integration of oxetane chemistry into advanced materials science and engineering.

Improved access to a variety of functionalized oxetane derivatives will likely have a substantial impact on the development of bespoke oxetane monomers for polymer science. acs.org The controlled ring-opening polymerization of oxetanes can lead to polyethers with tailored properties. The polarity and hydrogen-bonding capability of the oxetane unit could be exploited to create polymers with specific solubility profiles, thermal properties, or biocompatibility.

Furthermore, the rigid, three-dimensional structure of the oxetane ring is an attractive feature for creating materials with defined architectures. nih.gov The incorporation of chiral oxetane units, derived from synthons like this compound, could be used to impart chirality into polymers and materials, which is of interest for applications in chiral separations, asymmetric catalysis, and optics. While still an emerging area, the translation of the synthetic and catalytic advancements in oxetane chemistry to the field of materials science represents a promising future direction. researchgate.net

Q & A

Basic: What are the primary synthetic routes for (2S)-2-(Iodomethyl)oxetane, and how do reaction conditions influence yield and enantiomeric purity?

The synthesis of this compound typically employs DCC-mediated coupling reactions or intramolecular Williamson etherification . For enantiopure synthesis, chiral oxetane alcohols (e.g., (2S)-pyroglutamic acid derivatives) react with iodomethylating agents via acylpyridinium intermediates (generated using DCC and 4-DMAP), ensuring stereochemical retention . Yield optimization requires precise control of stoichiometry (1:1.2 molar ratio of oxetane alcohol to DCC) and reaction temperature (0–5°C to suppress racemization). Enantiomeric purity (>98% ee) is confirmed via chiral HPLC or polarimetry, with side products (e.g., dicyclohexylurea) removed by silica gel chromatography .

Basic: How can NMR spectroscopy and X-ray diffraction be optimized to characterize the stereochemistry and conformation of this compound?

- 1H/13C NMR : Assign stereochemistry using coupling constants (e.g., JHH for axial/equatorial protons in the oxetane ring) and NOESY correlations. For iodomethyl derivatives, chemical shifts for CH2I protons appear at δ 3.4–3.8 ppm (doublet of quartets) due to coupling with adjacent oxetane protons .

- X-ray crystallography : Single crystals grown via slow evaporation in hexane/ethyl acetate (3:1) resolve absolute configuration. The strained oxetane ring (C-O-C angle ~90°) and iodomethyl group geometry (C-I bond length ~2.10 Å) are key metrics .

Basic: What are the key reactivity patterns of the iodomethyl group in oxetane derivatives under nucleophilic substitution or ring-opening conditions?

The iodomethyl group acts as a soft electrophile , undergoing SN2 reactions with nucleophiles (e.g., azide, thiols) in polar aprotic solvents (DMF, DMSO) at 50–80°C. Ring-opening via acid catalysis (HCl/MeOH) cleaves the oxetane C-O bond, yielding iodohydrins. Competing pathways (e.g., elimination to form alkenes) are suppressed by maintaining pH < 2 .

Advanced: How does the incorporation of this compound into block copolymers affect their amorphous-crystalline domain structures, as revealed by X-ray scattering?

Copolymerization with azidomethyl oxetanes (e.g., 3-azidomethyl-3-methyloxetane) using Al(i-Bu)3/H2O catalysts produces statistical copolymers. Small-angle X-ray scattering (SAXS) shows lamellar domain spacing (~15–20 nm) due to phase separation between hydrophobic iodomethyl and hydrophilic azide segments. Wide-angle X-ray diffraction (WAXD) confirms suppressed crystallinity (<10%) compared to homopolymers, enhancing mechanical flexibility .

Advanced: What strategies mitigate competing side reactions during the coupling of this compound with N-protected amino acids in peptide-mimetic synthesis?

- Protecting group selection : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to prevent oxetane ring alkylation.

- Catalyst optimization : Replace DCC with EDC/HOAt to minimize urea byproducts.

- Low-temperature activation : Conduct acylpyridinium intermediate formation at −20°C to reduce epimerization .

Advanced: How do solvent polarity and counterion effects influence the regioselectivity of ring-opening reactions involving this compound?

In polar solvents (e.g., DMF), iodide acts as a leaving group, favoring C-I bond cleavage (SN2). In nonpolar solvents (toluene), Lewis acids (BF3·Et2O) promote oxetane C-O bond cleavage , yielding γ-iodo ethers. Counterion effects (e.g., Li+ vs. K+) modulate transition-state geometry: Li+ coordinates to oxetane oxygen, directing nucleophile attack to the less hindered C2 position .

Data Contradiction Analysis: Why do conflicting reports exist regarding the hydrolytic stability of this compound in aqueous media?

Discrepancies arise from pH-dependent stability . Under neutral/basic conditions (pH > 7), hydrolysis proceeds via SN2 (t1/2 ~24 hrs at 25°C). In acidic conditions (pH < 3), oxetane ring protonation accelerates degradation (t1/2 < 1 hr). Studies omitting pH control report variable stability, necessitating buffered systems (e.g., phosphate buffer, pH 5–6) for reproducible data .

Experimental Design: How can researchers control the stereoselectivity of this compound derivatization in complex reaction systems?

- Chiral auxiliaries : Use (R)-BINOL-derived catalysts to enforce Re-face attack in alkylation reactions.

- Solvent engineering : Hexafluoroisopropanol (HFIP) enhances hydrogen bonding to the oxetane oxygen, directing nucleophiles to the iodomethyl group.

- In situ monitoring : Raman spectroscopy tracks enantiomeric excess during reactions, enabling real-time adjustments .

Advanced Methodological Challenge: What analytical techniques resolve ambiguities in distinguishing iodomethyl oxetane isomers from epimeric byproducts?

- Chiral SFC-MS : Supercritical fluid chromatography coupled with mass spectrometry separates diastereomers (ΔRf ~0.3) using cellulose tris(3,5-dimethylphenylcarbamate) columns.

- Dynamic NMR : Variable-temperature 1H NMR (−40°C to 60°C) detects slow epimerization via coalescence of diastereotopic proton signals .

Safety and Handling: What precautions are critical when handling this compound in hygroscopic or oxygen-sensitive reactions?

- Moisture control : Use Schlenk lines or gloveboxes (O2 < 1 ppm, H2O < 10 ppm) to prevent hydrolysis.

- PPE : Impervious gloves (nitrile, >0.11 mm thickness) and NIOSH-approved respirators (N95) are mandatory due to iodide toxicity (TLV 0.1 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.